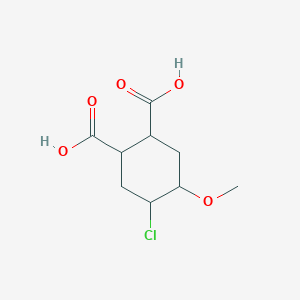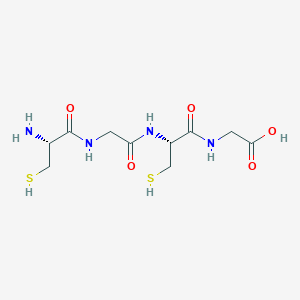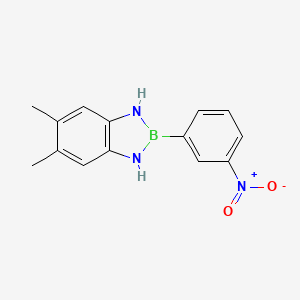![molecular formula C18H20N2O3 B14509953 Propyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate CAS No. 62659-35-2](/img/structure/B14509953.png)
Propyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl group attached to the benzoate moiety, which is further substituted with a 2-amino-2-oxo-1-phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate typically involves the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 4-aminobenzoic acid with propanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction yields propyl 4-aminobenzoate.
Amidation Reaction: The propyl 4-aminobenzoate is then reacted with 2-amino-2-oxo-1-phenylethylamine under appropriate conditions to form the desired compound. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Propyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Propyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate
- Methyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate
- Butyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate
Uniqueness
Propyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate is unique due to its specific propyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it more suitable for certain applications compared to its analogs with different alkyl groups.
Eigenschaften
CAS-Nummer |
62659-35-2 |
|---|---|
Molekularformel |
C18H20N2O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
propyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate |
InChI |
InChI=1S/C18H20N2O3/c1-2-12-23-18(22)14-8-10-15(11-9-14)20-16(17(19)21)13-6-4-3-5-7-13/h3-11,16,20H,2,12H2,1H3,(H2,19,21) |
InChI-Schlüssel |
UFCOBLVJJSBBTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(C2=CC=CC=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene](/img/structure/B14509884.png)

![2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol](/img/structure/B14509891.png)

![2-[1-(Dimethylamino)butylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14509901.png)

![3,3'-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one)](/img/structure/B14509920.png)
![(2S)-2-[Ethyl(nitroso)amino]propanoic acid](/img/structure/B14509925.png)




